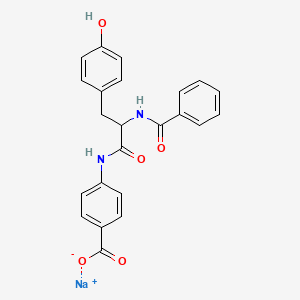

Bz-Tyr-4-Abz-OH.sodium salt

Overview

Description

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzoylamino group, a hydroxyphenyl group, and a benzoate group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoylamino and hydroxyphenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include benzoyl chloride, sodium hydroxide, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Enzymatic Hydrolysis by Chymotrypsin

This reaction is critical for its diagnostic utility in pancreatic function testing. Chymotrypsin cleaves the peptide bond in Bz-Tyr-4-Abz-OH·sodium salt, releasing p-aminobenzoic acid (PABA) , which is then quantified in urine or plasma to assess pancreatic insufficiency .

Reaction Scheme :

Key Features :

-

Specificity : Chymotrypsin selectively targets the tyrosine residue in the substrate .

-

Quantitative Analysis : Urinary or plasma PABA levels correlate with pancreatic exocrine function, enabling non-invasive screening .

Bioconjugation and Fluorescent Probe Modification

The compound’s reactive groups allow attachment to biomolecules or fluorescent tags for diagnostic and research applications.

Modification Reactions :

-

Surface Conjugation : Covalent bonding to solid-phase supports or probes via amine/thiol groups .

-

Fluorescence Labeling : Derivatization with fluorophores (e.g., rhodamine, fluorescein) for real-time monitoring of cellular processes .

Example Reaction :

Stability and Solubility Considerations

The sodium salt formulation optimizes chemical behavior for experimental use:

| Property | Value | Citation |

|---|---|---|

| Molecular Formula | C₂₃H₁₉N₂NaO₅ | |

| Molecular Weight | 426.4 g/mol | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C (1 month stability) |

Stock Solution Preparation :

| Concentration | Volume (mL) for 1 mg | Volume (mL) for 5 mg | Volume (mL) for 10 mg |

|---|---|---|---|

| 1 mM | 2.3452 | 11.7261 | 23.4522 |

| 5 mM | 0.469 | 2.3452 | 4.6904 |

| 10 mM | 0.2345 | 1.1726 | 2.3452 |

5.

Scientific Research Applications

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Sodium (S)-4-((2-(benzoylamino)-3-(4-methoxyphenyl)-1-oxopropyl)amino)benzoate

- Sodium (S)-4-((2-(benzoylamino)-3-(4-chlorophenyl)-1-oxopropyl)amino)benzoate

- Sodium (S)-4-((2-(benzoylamino)-3-(4-nitrophenyl)-1-oxopropyl)amino)benzoate

Uniqueness

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical and biological properties. This group allows for unique interactions with biological targets and provides distinct reactivity compared to similar compounds with different substituents.

Biological Activity

Bz-Tyr-4-Abz-OH sodium salt, also known as Benzyl-tyrosine-4-amino benzoic acid, is a compound of interest in various biological and pharmacological studies due to its structural properties and potential biological activities. This article reviews the biological activity of Bz-Tyr-4-Abz-OH sodium salt, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

Bz-Tyr-4-Abz-OH sodium salt is characterized by the presence of a benzyl group attached to a tyrosine residue and an amino benzoic acid moiety. Its molecular formula is C₁₃H₁₃N₃O₃S, with a molecular weight of approximately 293.33 g/mol. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.

The biological activity of Bz-Tyr-4-Abz-OH sodium salt can be attributed to several mechanisms:

- Enzyme Inhibition :

- Signal Transduction Modulation :

- Antioxidant Activity :

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cathepsin B | |

| Antioxidant Properties | Reduces oxidative stress | |

| Receptor Modulation | Modulates neuronal signaling |

Case Studies

-

Inhibition of Cathepsin B :

A study published in Nature highlighted the effectiveness of Bz-Tyr-4-Abz-OH sodium salt as a competitive inhibitor of cathepsin B. The research indicated that this inhibition correlated with reduced cell viability in cancer cell lines, suggesting its potential as a therapeutic agent against tumors . -

Neuroprotective Effects :

Another study investigated the neuroprotective effects of Bz-Tyr-4-Abz-OH in models of neurodegeneration. The results showed that the compound could significantly decrease neuronal cell death induced by oxidative stress, potentially through its antioxidant properties . -

Antimicrobial Activity :

Preliminary research indicated that Bz-Tyr-4-Abz-OH exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate this pathway fully.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Bz-Tyr-4-Abz-OH.sodium salt, and how can purity be verified?

- Methodological Answer : Synthesis typically involves coupling benzoyl (Bz) and aminobenzoic acid (Abz) groups to tyrosine (Tyr) via peptide bond formation, followed by sodium salt formation. Purity verification requires HPLC with UV detection (λ = 280 nm for aromatic residues) and mass spectrometry (ESI-MS for molecular ion confirmation). Residual solvents should be quantified via GC-MS, adhering to ICH guidelines for impurities .

Q. What are the solubility characteristics of this compound in common laboratory solvents, and how does this affect experimental design?

- Methodological Answer : The compound is highly soluble in polar solvents like water and DMSO but insoluble in non-polar solvents (e.g., hexane). Solubility testing should follow protocols in Table 2.4 of Activity 2.14 ( ), using distilled water and pH-adjusted buffers. Solvent choice impacts reaction kinetics and purification steps (e.g., precipitation vs. column chromatography) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Use - and -NMR to confirm backbone connectivity and functional groups (e.g., benzoyl peaks at δ 7.5–8.0 ppm). FT-IR identifies carboxylate (COO⁻) stretches (~1600 cm⁻¹) and amide bonds (~1650 cm⁻¹). UV-Vis spectroscopy (λ ~ 270–290 nm) quantifies aromatic chromophores. Cross-validate with elemental analysis for sodium content .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to enhance yield while maintaining stability under varying pH conditions?

- Methodological Answer : Optimize coupling reagents (e.g., HATU vs. DCC) and reaction pH (6.5–7.5) to minimize hydrolysis. Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Sodium counterion stability in aqueous buffers can be assessed via ion chromatography .

Q. When encountering contradictory spectral data during characterization, what methodological approaches resolve structural ambiguities?

- Methodological Answer : For conflicting NMR/IR data, employ 2D techniques (HSQC, HMBC) to confirm connectivity. If mass spectra suggest impurities, use preparative HPLC to isolate fractions and re-analyze. Compare experimental data with computational simulations (e.g., DFT for IR/NMR predictions) .

Q. What strategies are recommended for studying the compound’s reactivity in aqueous vs. non-polar environments, given its multiple functional groups?

- Methodological Answer : Design kinetic assays under controlled conditions:

- Aqueous : Monitor hydrolysis rates via UV-Vis at varying pH (2–12) and ionic strengths.

- Non-polar : Use anhydrous solvents (e.g., THF) with catalysts (e.g., DMAP) to assess esterification or acylation reactivity.

Cross-reference with TLC or in-situ FT-IR for real-time analysis .

Q. Data Analysis & Reproducibility

Q. How should researchers document experimental procedures to ensure reproducibility in peer-reviewed studies?

- Include detailed synthesis steps (molar ratios, temperatures, purification methods) in the main text.

- Provide raw spectral data and chromatograms in supplementary materials.

- Specify equipment models (e.g., Bruker AVANCE III HD 400 MHz NMR) and software settings (e.g., MestReNova processing parameters) .

Q. What statistical methods are appropriate for analyzing dose-response or kinetic data involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) for IC₅₀ or EC₅₀ calculations. For time-resolved kinetics, apply the Michaelis-Menten model or pseudo-first-order approximations. Report confidence intervals and use ANOVA for multi-group comparisons, as outlined in ’s data evaluation criteria .

Q. Handling Contradictions & Advanced Applications

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s properties?

- Methodological Answer : Re-evaluate computational parameters (e.g., solvent models in DFT, force fields in MD simulations). Validate with alternative experimental techniques (e.g., X-ray crystallography for solid-state structure vs. NMR for solution-state). Publish negative results to inform future studies .

Q. What advanced applications are plausible given the compound’s multifunctional structure (e.g., drug delivery, catalysis)?

- Methodological Answer : Explore its use as a protease inhibitor (via Tyr-Abz motifs) or as a sodium-dependent ionophore. For catalytic applications, test its ability to stabilize transition metals in aqueous media. Collaborate with computational chemists to predict binding affinities or reaction pathways .

Properties

IUPAC Name |

sodium;4-[[2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5.Na/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30;/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJYVLSWQWPKPQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N2NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.